Ethyl 4-({[2-(pyridin-3-ylcarbonyl)hydrazinyl]carbonothioyl}amino)benzoate
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Overview
Description
ETHYL 4-({[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring, a benzoate ester, and a hydrazine carbothioyl group. Its molecular formula is C17H15N3O3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps. One common method includes the reaction of ethyl 4-aminobenzoate with 2-(3-pyridylcarbonyl)hydrazinecarbothioamide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
ETHYL 4-({[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-({[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The pyridine ring and hydrazine carbothioyl group are key functional groups that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-({[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE
- ETHYL 4-{[(ALLYLAMINO)CARBOTHIOYL]AMINO}BENZOATE
Uniqueness
ETHYL 4-({[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H16N4O3S |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl 4-[(pyridine-3-carbonylamino)carbamothioylamino]benzoate |
InChI |
InChI=1S/C16H16N4O3S/c1-2-23-15(22)11-5-7-13(8-6-11)18-16(24)20-19-14(21)12-4-3-9-17-10-12/h3-10H,2H2,1H3,(H,19,21)(H2,18,20,24) |
InChI Key |
NUHRYSTXZWORBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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